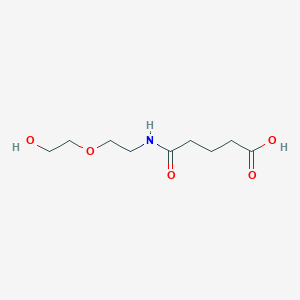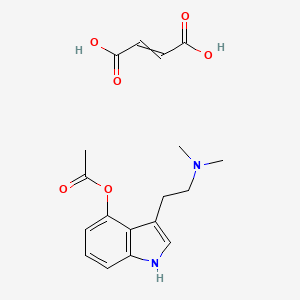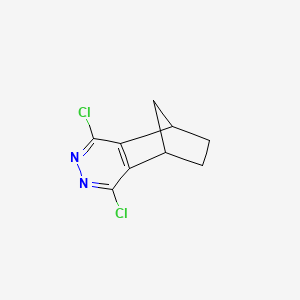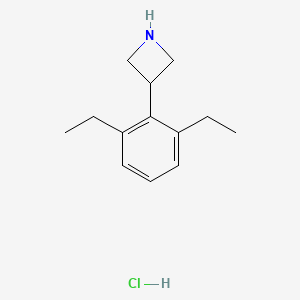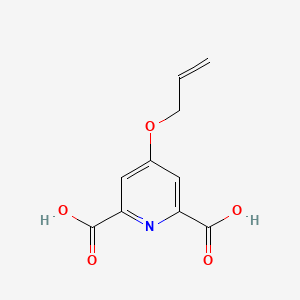
4-(Allyloxy)pyridine-2,6-dicarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Allyloxy)pyridine-2,6-dicarboxylic Acid is an organic compound with the molecular formula C10H9NO5 It is a derivative of pyridine-2,6-dicarboxylic acid, where an allyloxy group is attached to the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)pyridine-2,6-dicarboxylic Acid typically involves the Kröhnke method, which is a well-known approach for synthesizing pyridine derivatives. The process begins with the reaction of substituted benzaldehydes with sodium pyruvate to form intermediate chalcones. These chalcones then undergo heterocyclization in an aqueous medium to yield 4-aryl-6-methylpyridine-2-carboxylic acids. Finally, oxidation of the methyl group results in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Allyloxy)pyridine-2,6-dicarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as alcohols, esters, and other substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
4-(Allyloxy)pyridine-2,6-dicarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts .
Wirkmechanismus
The mechanism of action of 4-(Allyloxy)pyridine-2,6-dicarboxylic Acid involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that can influence biological processes. For example, its calcium-dipicolinic acid complex is known to protect deoxyribonucleic acid (DNA) from heat denaturation, enhancing DNA stability .
Vergleich Mit ähnlichen Verbindungen
Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid): A closely related compound with similar chelating properties.
2,4-Pyridinedicarboxylic Acid: Another pyridine derivative with distinct biological activities.
2,6-Pyridinedicarbonyl Dichloride: A derivative used in the synthesis of various organic compounds .
Uniqueness: 4-(Allyloxy)pyridine-2,6-dicarboxylic Acid is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential applications. This functional group allows for further modifications and the synthesis of a wide range of derivatives with tailored properties.
Eigenschaften
Molekularformel |
C10H9NO5 |
|---|---|
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
4-prop-2-enoxypyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C10H9NO5/c1-2-3-16-6-4-7(9(12)13)11-8(5-6)10(14)15/h2,4-5H,1,3H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
FROYMHAREMUSNB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC(=NC(=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


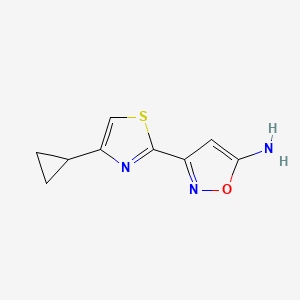

![Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate](/img/structure/B13702924.png)
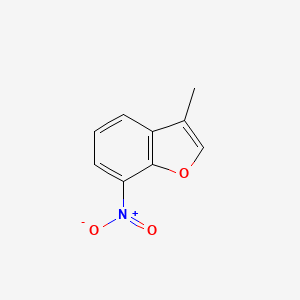
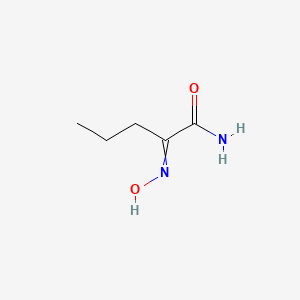
![Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)

![5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13702955.png)

